Ether, ethyl heptafluoroisobutenyl

Description

Overview of Fluorinated Organic Compounds in Contemporary Chemical Research

The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The high electronegativity of the fluorine atom, second only to neon, and its relatively small size lead to profound electronic effects and conformational changes in the carbon backbone. These modifications can result in enhanced thermal stability, increased lipophilicity, and altered reactivity, making fluorinated compounds invaluable in materials science, agrochemicals, and pharmaceuticals. rsc.org In academic research, the pursuit of novel fluorinated motifs and efficient synthetic methodologies for their introduction into organic frameworks remains a vibrant and competitive field.

Structural Classification and Precise Nomenclature of Ether, Ethyl Heptafluoroisobutenyl

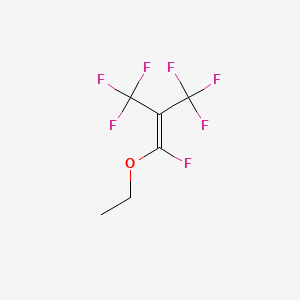

Ethyl heptafluoroisobutenyl ether is a fluorinated ether characterized by the presence of an ethyl group (-OCH2CH3) bonded to a heptafluoroisobutenyl group. The systematic IUPAC name for the parent alkene, perfluoroisobutene (PFIB), is 1,1,3,3,3-pentafluoro-2-(trifluoromethyl)prop-1-ene. rsc.org Consequently, the ether exists as two geometric isomers, designated by the (E) and (Z) configuration nomenclature, which describes the relative orientation of substituents around the carbon-carbon double bond.

The precise IUPAC names for the isomers are:

(Z)-1-ethoxy-1,1,3,3,3-pentafluoro-2-(trifluoromethyl)prop-1-ene

(E)-1-ethoxy-1,1,3,3,3-pentafluoro-2-(trifluoromethyl)prop-1-ene

The determination of the (E) and (Z) isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules. nist.govnih.govnih.gov For each carbon of the double bond, the substituents are assigned a priority based on atomic number. The isomer with the higher-priority groups on the same side of the double bond is designated as (Z) (from the German zusammen, meaning together), while the isomer with the higher-priority groups on opposite sides is designated as (E) (from the German entgegen, meaning opposite). nist.govnih.govnih.gov

Table 1: Structural and Identification Data for Ethyl Heptafluoroisobutenyl Ether Isomers

| Property | (Z)-1-ethoxy-1,1,3,3,3-pentafluoro-2-(trifluoromethyl)prop-1-ene | (E)-1-ethoxy-1,1,3,3,3-pentafluoro-2-(trifluoromethyl)prop-1-ene |

| Molecular Formula | C6H5F7O | C6H5F7O |

| Molecular Weight | 242.09 g/mol | 242.09 g/mol |

| Structure |  |  |

| Canonical SMILES | CCOC(=C(F)C(F)(F)F)C(F)(F)F | CCOC(=C(F)C(F)(F)F)\C(F)(F)F |

| Isomeric SMILES | C/C=C(\OC)/C(F)(F)F | C/C=C(/OC)\C(F)(F)F |

Note: The structural images are illustrative representations of the (Z) and (E) isomers.

Historical Context of Fluorinated Ether Research and Development in Academia

The study of fluorinated ethers has its roots in the broader history of organofluorine chemistry, which saw significant expansion during and after World War II. Early research was often driven by the need for chemically inert and thermally stable materials. The development of methods to synthesize these compounds, such as the Williamson ether synthesis adapted for fluorinated substrates, has been a key focus. The synthesis of simple fluorinated ethers often involves the reaction of a fluorinated alcohol with an alkyl halide or the addition of an alcohol to a fluoroalkene. The high reactivity of perfluoroalkenes like perfluoroisobutene (PFIB) towards nucleophiles has been a subject of academic study, providing a direct route to vinyl ethers like ethyl heptafluoroisobutenyl ether. rsc.org

Current Research Gaps and Future Academic Directions in the Study of Novel Fluorinated Ethers

While the fundamental reactivity of many fluorinated ethers is well-understood, there remain significant research gaps. The synthesis of structurally complex fluorinated ethers with precise stereochemistry continues to be a challenge. Furthermore, the exploration of the applications of many known, but understudied, fluorinated ethers is an area ripe for investigation. For a compound like ethyl heptafluoroisobutenyl ether, which is not commercially prominent, detailed studies of its physical properties, reactivity in various chemical transformations, and potential applications are likely limited to specialized academic literature.

Future academic directions in this field include the development of more efficient and environmentally benign methods for fluorination and etherification. There is also growing interest in the application of fluorinated ethers in areas such as advanced electrolytes for batteries, specialized solvents with unique properties, and as building blocks for complex fluorinated molecules with potential biological activity. The detailed characterization of less common fluorinated ethers using modern spectroscopic techniques, such as advanced NMR spectroscopy, is crucial for expanding the library of well-characterized fluorinated compounds available to the scientific community. nih.gov

Detailed Research Findings

The synthesis of ethyl heptafluoroisobutenyl ether proceeds via the nucleophilic addition-elimination reaction of perfluoroisobutene (PFIB) with an ethoxide source, typically sodium ethoxide, in a suitable solvent. PFIB is a highly reactive electrophile due to the strong electron-withdrawing effects of the fluorine atoms. rsc.org The reaction is expected to produce a mixture of the (Z) and (E) isomers.

Reaction Scheme:

(CF₃)₂C=CF₂ + NaOCH₂CH₃ → (Z)- and (E)-(CF₃)₂C=CF(OCH₂CH₃) + NaF

While specific, detailed experimental procedures and spectroscopic data for ethyl heptafluoroisobutenyl ether are not widely available in public-domain scientific literature, the characterization would rely on standard analytical techniques.

Expected Spectroscopic Characteristics:

¹H NMR: The proton nuclear magnetic resonance spectrum would show characteristic signals for the ethyl group: a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), with coupling between them. The chemical shifts of the methylene protons would be deshielded due to the adjacent oxygen and the electron-withdrawing heptafluoroisobutenyl group.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbons of the ethyl group and the four carbons of the heptafluoroisobutenyl group. The carbons of the double bond and those bearing fluorine atoms would exhibit complex splitting patterns due to carbon-fluorine coupling.

¹⁹F NMR: The fluorine NMR spectrum would be the most informative for characterizing the heptafluoroisobutenyl moiety. It would show distinct signals for the CF₃ groups and the vinylic fluorine atom. The chemical shifts and coupling constants would be different for the (Z) and (E) isomers, allowing for their differentiation and quantification in a mixture. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-O-C ether linkage, C=C double bond, and C-F bonds.

The reactivity of the heptafluoroisobutenyl ether moiety is dominated by the electron-deficient double bond, making it susceptible to further nucleophilic attack under certain conditions. The ether linkage itself would exhibit typical stability for an ether.

Structure

3D Structure

Properties

CAS No. |

360-58-7 |

|---|---|

Molecular Formula |

C6H5F7O |

Molecular Weight |

226.09 g/mol |

IUPAC Name |

1-ethoxy-1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-ene |

InChI |

InChI=1S/C6H5F7O/c1-2-14-4(7)3(5(8,9)10)6(11,12)13/h2H2,1H3 |

InChI Key |

BSZWZZSFVRISOG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C(C(F)(F)F)C(F)(F)F)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Ether, Ethyl Heptafluoroisobutenyl

Electrophilic and Nucleophilic Reactivity at the Heptafluoroisobutenyl Moiety

The heptafluoroisobutenyl moiety is characterized by a carbon-carbon double bond that is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the seven fluorine atoms. This electronic feature is the primary driver of its reactivity with nucleophiles. Conversely, the ether oxygen, with its lone pairs of electrons, can be a site for electrophilic attack, leading to subsequent transformations.

Nucleophilic Attack at the Highly Fluorinated Alkenyl Center

The core of Ether, ethyl heptafluoroisobutenyl, is the perfluoroisobutylene (B1208414) (PFIB) structure. PFIB is a highly electrophilic molecule that readily reacts with a wide array of nucleophiles. nih.govdtic.milmmsl.cz This reactivity is a consequence of the significant electron-attracting effect of the trifluoromethyl groups and the fluorine atoms attached to the double bond. dtic.milmmsl.cz As a result, this compound is expected to be highly susceptible to nucleophilic attack at the double bond.

Reactions with nucleophiles can proceed via substitution or addition pathways, often yielding a variety of products. nih.gov The high electrophilicity of the double bond facilitates the addition of nucleophiles, and in many cases, this can be followed by the elimination of a fluoride (B91410) ion, resulting in a net substitution. Common nucleophiles that are expected to react with this compound include amines, thiols, and alcohols. dtic.milmmsl.cz The reactivity of perfluorinated alkenes with nucleophiles is a well-established principle in organofluorine chemistry. researchgate.net The electron-withdrawing fluorine substituents render the carbon-carbon double bond susceptible to attack by electron-rich species. researchgate.net

| Nucleophile Type | Expected Reaction Pathway with Heptafluoroisobutenyl Moiety |

| Amines | Addition-elimination (substitution of a vinylic fluorine) |

| Thiols | Addition and/or addition-elimination |

| Alcohols | Addition-elimination |

Electrophilic Activation and Subsequent Transformations of the Ether Linkage

While the heptafluoroisobutenyl group is electron-deficient, the ether oxygen atom possesses lone pairs of electrons, making it a potential site for electrophilic attack. However, in the context of highly fluorinated ethers, the strong electron-withdrawing effect of the perfluoroalkyl group significantly reduces the basicity of the ether oxygen. This makes electrophilic attack on the oxygen less favorable compared to hydrocarbon ethers.

Despite this reduced reactivity, under strongly acidic conditions, protonation of the ether oxygen can occur, which would activate the C-O bonds towards cleavage. For perfluoroalkylethers (PFAEs), it has been suggested that electrophilic attack by Lewis acids may occur at the electron-rich fluorine atoms rather than the oxygen atoms. This is a departure from typical hydrocarbon ether chemistry and highlights the unique influence of extensive fluorination.

Radical Reactions and Controlled Polymerization Mechanisms

The carbon-carbon double bond in this compound, allows it to participate in radical polymerization reactions, opening pathways to novel fluorinated polymers. Both conventional free radical polymerization and more advanced controlled radical polymerization techniques can be considered for this monomer.

Free Radical Polymerization of Fluorinated Alkenes and Copolymers

Free radical polymerization (FRP) is a common method for polymerizing vinyl monomers. fujifilm.comlibretexts.org The process involves initiation, propagation, and termination steps. fujifilm.com In the context of fluorinated alkenes, FRP can be used to produce a variety of commercially important polymers. kyushu-u.ac.jp However, the high reactivity and specific electronic properties of fluoroalkenes can sometimes lead to challenges in controlling the polymerization process, such as side reactions and broad molecular weight distributions. libretexts.org Copolymerization of fluoroalkenes with other monomers is a valuable strategy to tailor the properties of the resulting polymers. researchgate.netnih.gov

Controlled Radical Polymerization (CRP) Techniques for Novel Fluorinated Polymers

Controlled radical polymerization (CRP) methods offer significant advantages over conventional FRP, including the ability to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. acs.org Several CRP techniques have been successfully applied to the polymerization of fluorinated monomers. acs.org

These methods include:

Iodine Transfer Polymerization (ITP): This technique has been used commercially for the synthesis of fluoropolymers since the 1980s. acs.org

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile CRP method that allows for good control over the polymerization of various monomers. acs.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: The RAFT process is another powerful CRP technique that can be used with a wide range of monomers. fujifilm.com

Macromolecular Design via Interchange of Xanthates (MADIX): This method is particularly useful for the polymerization of fluoroalkenes. acs.org

The application of these CRP techniques to monomers like this compound, would enable the synthesis of novel, well-defined fluorinated polymers with tailored properties for advanced applications such as specialty coatings, membranes, and elastomers. researchgate.netnih.govacs.org

| CRP Technique | Key Features for Fluoropolymer Synthesis |

| Iodine Transfer Polymerization (ITP) | Commercially established for fluoroalkenes. |

| Atom Transfer Radical Polymerization (ATRP) | Good control over polymer architecture. |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) | Broad monomer scope. |

| Macromolecular Design via Interchange of Xanthates (MADIX) | Effective for fluoroalkene polymerization. |

Theoretical and Computational Studies of Reaction Pathways

Computational chemistry provides valuable insights into the reaction mechanisms, transition states, and reactivity of molecules. For fluorinated compounds, theoretical studies can elucidate the effects of fluorine substitution on electronic structure and reaction energetics.

Furthermore, computational studies on fluorinated propenes have explored the "cis effect" of fluorine and the strengths of π-bonds, which are relevant to understanding the fundamental properties and reactivity of the heptafluoroisobutenyl moiety. researchgate.net Such theoretical investigations could predict the most likely sites for nucleophilic attack, the stability of intermediates, and the energy barriers for various reaction pathways, guiding experimental efforts in the synthesis and modification of polymers derived from this monomer.

Quantum Chemical Calculations of Electronic Structure and Transition States

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules. For "this compound," such calculations would be essential in elucidating the influence of the heptafluoroisobutenyl group on the ether linkage and the double bond.

Electronic Structure: The presence of seven fluorine atoms, which are highly electronegative, would significantly withdraw electron density from the carbon backbone. This effect would be most pronounced at the double bond, making it electron-deficient and susceptible to nucleophilic attack. DFT calculations could quantify the partial charges on each atom, map the electrostatic potential to identify electrophilic and nucleophilic sites, and determine the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for predicting chemical reactivity and stability.

Transition States: Theoretical calculations are invaluable for modeling the transition states of potential reactions. For instance, in a reaction with a nucleophile, quantum chemical methods could be used to calculate the activation energy barrier for the attack on the double bond, providing insights into the reaction kinetics. Similarly, for any proposed degradation pathway, the transition state structures and their corresponding energies would help in determining the most likely mechanism.

At present, specific computational studies detailing these parameters for "this compound" are not available in the reviewed literature.

Molecular Dynamics Simulations for Elucidating Reaction Mechanisms

Molecular dynamics (MD) simulations could provide a dynamic picture of the reaction mechanisms involving "this compound" by simulating the movement of atoms and molecules over time.

Reaction Mechanisms: For a reaction such as hydrolysis or oxidation, MD simulations could help visualize the approach of the reactant molecules, the formation of intermediates, and the final products. By simulating the system at different temperatures and pressures, one could understand how these conditions affect the reaction pathway. For example, in the context of its interaction with atmospheric radicals like hydroxyl (•OH), MD simulations could trace the trajectory of the radical attack and the subsequent bond-breaking and bond-forming events.

As with quantum chemical calculations, specific molecular dynamics simulation studies focused on the reaction mechanisms of "this compound" have not been identified in the available scientific literature.

Intrinsic Chemical Stability and Mechanistic Pathways of Degradation

The chemical stability of fluorinated compounds is one of their defining features, largely attributable to the strength of the carbon-fluorine bond.

Thermal Stability Mechanisms of this compound

Fluorinated ethers are generally characterized by high thermal stability. The strong C-F bonds and the steric hindrance provided by the fluorine atoms contribute to their resistance to thermal decomposition.

Mechanisms of Thermal Degradation: In the absence of specific studies on "this compound," the thermal degradation of similar fluorinated ethers is known to proceed through radical mechanisms at high temperatures. The initiation step would likely involve the cleavage of the weakest bond in the molecule. While C-F bonds are very strong, C-C and C-O bonds are comparatively weaker. Theoretical studies on other fluorinated ethers suggest that C-O bond scission or C-C bond cleavage in the perfluorinated moiety can be initial steps in their thermal decomposition. The resulting radicals would then undergo a cascade of reactions, including fragmentation and recombination, to form a variety of smaller fluorinated and non-fluorinated products.

The presence of the double bond in "this compound" might introduce additional decomposition pathways, such as polymerization or cycloaddition reactions at elevated temperatures. However, without experimental or computational data, these remain plausible but unconfirmed pathways.

Hydrolytic Stability and Proposed Mechanisms of Chemical Degradation

Fluorinated ethers are also known for their resistance to hydrolysis. The electron-withdrawing nature of the fluorine atoms deactivates the adjacent carbon atoms, making them less susceptible to nucleophilic attack by water.

Proposed Mechanisms of Hydrolytic Degradation: Despite their general stability, under certain conditions (e.g., strong acidic or basic environments, or in the presence of a catalyst), hydrolysis of "this compound" could potentially occur. A plausible mechanism would involve the nucleophilic attack of a water molecule or a hydroxide ion on the electron-deficient double bond. This could lead to the formation of an unstable intermediate that subsequently decomposes.

Another potential, though likely less favorable, pathway could be the acid-catalyzed cleavage of the ether linkage. This is a general reaction for ethers, but the presence of the electron-withdrawing heptafluoroisobutenyl group would likely decrease the basicity of the ether oxygen, making its protonation—the first step in acid-catalyzed cleavage—more difficult.

Detailed mechanistic studies and the identification of degradation products for the hydrolysis of "this compound" are not currently available in the scientific literature.

Spectroscopic Analysis of this compound Remains Elusive

Central, SC, August 3, 2025 – Despite a comprehensive search of available scientific literature and databases, detailed spectroscopic characterization of the chemical compound this compound, remains unavailable. As a result, a planned in-depth article focusing on its structural elucidation and analysis through various spectroscopic techniques cannot be completed at this time.

The intended article was to be structured around a detailed examination of the compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman). This would have included specific subsections on ¹H, ¹⁹F, and ¹³C NMR for probing the proton, fluorine, and carbon environments, as well as 2D NMR for connectivity analysis. Further sections were planned to detail molecular weight and fragmentation patterns using Electron Ionization (EI), Chemical Ionization (CI), and High-Resolution Mass Spectrometry (HRMS). Finally, the functional groups were to be identified using Infrared (IR) and Raman spectroscopy.

However, the foundational data necessary to populate these sections—such as chemical shifts, coupling constants, mass-to-charge ratios of fragments, and vibrational frequencies—could not be located for "this compound." While information on related compounds, such as various ethers and other fluorinated molecules, is accessible, these data are not transferable and would not provide a scientifically accurate characterization of the specific compound .

The inability to source this specific data prevents the creation of the requested professional and authoritative article, which was to include detailed research findings and interactive data tables. The stringent requirement to focus solely on "this compound" and to adhere to a precise outline cannot be met without the relevant spectroscopic information.

Researchers and chemical data repositories are encouraged to make such data publicly available to facilitate a deeper understanding of the chemical properties and structure of less-common fluorinated ethers. Until such time, a thorough spectroscopic analysis of this compound, as envisioned for the article, remains an open endeavor.

Spectroscopic Characterization Techniques in Research on Ether, Ethyl Heptafluoroisobutenyl

Advanced Spectroscopic Methods for Probing Electronic and Conformational Structures

The comprehensive characterization of "Ether, ethyl heptafluoroisobutenyl" necessitates the use of sophisticated spectroscopic techniques that go beyond routine analysis. Methods like photoelectron spectroscopy, in its X-ray and ultraviolet variants, are crucial for elucidating the electronic makeup of the molecule. Furthermore, X-ray diffraction studies on related crystalline materials can offer valuable information about the conformational preferences and intermolecular interactions of this class of fluorinated ethers.

Photoelectron spectroscopy (PES) is a powerful surface-sensitive quantitative spectroscopic technique that measures the kinetic energy of electrons ejected from a material upon irradiation with high-energy photons. researchgate.netthermofisher.com The principles of PES are based on the photoelectric effect. youtube.com Depending on the energy of the photon source, PES is categorized into X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS). thermofisher.com

X-ray Photoelectron Spectroscopy (XPS)

XPS utilizes soft X-rays to ionize core-level electrons, providing detailed information about the elemental composition and chemical environment of the atoms within the top 10 nanometers of a material's surface. thermofisher.comxpsfitting.com For "this compound," XPS is instrumental in confirming its elemental makeup and probing the significant chemical shifts induced by the highly electronegative fluorine atoms.

The C 1s spectrum of the molecule is expected to be particularly informative, with distinct peaks for each unique carbon environment. The carbon atoms in the heptafluoroisobutenyl group ((CF₃)₂C=CF-) will exhibit significantly higher binding energies compared to those in the ethyl group (-OCH₂CH₃) due to the strong electron-withdrawing effect of the fluorine atoms. The carbon atom single-bonded to the ether oxygen will also show a characteristic shift.

Similarly, the O 1s spectrum would provide information about the ether linkage, while the F 1s spectrum would confirm the presence of fluorine. While fluorine can induce large chemical shifts in other elements, the shifts within the F 1s peak for different organic fluorine environments are often negligible. thermofisher.com

Interactive Data Table: Predicted XPS Core-Level Binding Energies for this compound

The following table presents plausible binding energy values for the distinct atomic environments in "this compound," based on data from analogous fluorinated compounds. xpsfitting.comresearchgate.netacs.org

| Atom | Chemical Environment | Predicted Binding Energy (eV) |

| C 1s | C F₃ | ~292-294 |

| C 1s | (C F₃)₂C = | ~288-290 |

| C 1s | =C F-O | ~287-289 |

| C 1s | -OC H₂- | ~286-287 |

| C 1s | -C H₃ | ~285 |

| O 1s | C-O -C | ~533-534 |

| F 1s | C-F | ~688-690 |

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS employs ultraviolet radiation, typically from a helium discharge lamp (He I at 21.2 eV or He II at 40.8 eV), to probe the valence electronic structure of a molecule. researchgate.netaps.orgaps.org This technique is highly sensitive to the outermost molecular orbitals, which are involved in chemical bonding and determine the material's electronic properties. youtube.comrsc.org

For "this compound," the UPS spectrum would reveal the ionization energies of the valence orbitals. The spectrum is anticipated to be complex due to the presence of numerous molecular orbitals associated with the C-F, C-C, C=C, C-O, and C-H bonds, as well as the non-bonding lone pair electrons on the oxygen and fluorine atoms. The highly electronegative heptafluoroisobutenyl group is expected to significantly lower the energy of the molecular orbitals compared to a non-fluorinated analogue, resulting in higher ionization potentials. The highest occupied molecular orbital (HOMO) is likely to be associated with the p-orbitals of the C=C double bond and the oxygen lone pairs, and its energy level is critical for understanding the molecule's reactivity and potential as an electronic material.

X-ray Diffraction (XRD) is the primary technique for determining the three-dimensional atomic arrangement within a crystalline solid. youtube.comyoutube.com By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms in a crystal, one can deduce the unit cell dimensions, symmetry, and the precise coordinates of each atom. youtube.comyoutube.com

While obtaining a single crystal of "this compound" suitable for XRD analysis can be challenging, studies on crystalline derivatives or structurally similar fluorinated compounds provide invaluable insights into the likely conformational preferences and intermolecular interactions. mdpi.comacs.org

Research on other highly fluorinated organic molecules has shown that fluorine substitution significantly influences crystal packing. The interactions between fluorine atoms in adjacent molecules, though weak, can play a crucial role in directing the crystal architecture. In the case of derivatives of "this compound," one would expect to observe specific packing motifs driven by a combination of van der Waals forces and dipole-dipole interactions, with the bulky and electron-rich heptafluoroisobutenyl groups likely dominating the intermolecular contacts. The conformation of the ethyl group and the geometry around the ether oxygen would also be revealed.

Interactive Data Table: Exemplary Crystallographic Data for a Hypothetical Fluorinated Ether Derivative

This table provides an example of the type of data that would be obtained from a single-crystal XRD analysis of a related crystalline compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.542 |

| b (Å) | 12.135 |

| c (Å) | 9.871 |

| β (°) | 105.3 |

| Volume (ų) | 986.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.75 |

This crystallographic information is fundamental for understanding the solid-state properties of such materials and for computational modeling of their behavior.

Advanced Applications in Material Science and Chemical Engineering

Fluorinated Ether Monomers in Polymer Science and Engineering

The incorporation of fluorinated ether monomers, such as ethyl heptafluoroisobutenyl ether, into polymer chains offers a powerful strategy for creating materials with tailored properties. The unique structure of the heptafluoroisobutenyl group, with its bulky trifluoromethyl groups, imparts significant steric hindrance and a high fluorine content, which profoundly influences the characteristics of the resulting polymers.

Development of Novel Fluoropolymers for High-Performance Applications

Ethyl heptafluoroisobutenyl ether serves as a key monomer in the synthesis of a new generation of fluoropolymers. Its polymerization, often initiated by radical or anionic methods, allows for the creation of homopolymers and copolymers with unique architectures. Research has focused on copolymerizing ethyl heptafluoroisobutenyl ether with other fluorinated or non-fluorinated monomers to achieve a balance of properties such as flexibility, processability, and thermal resistance. The resulting fluoropolymers exhibit a high glass transition temperature and excellent thermal stability, making them suitable for applications in demanding environments where traditional polymers would fail.

Tailoring Polymer Properties through Controlled Incorporation of Heptafluoroisobutenyl Ether Units

The precise control over the amount of heptafluoroisobutenyl ether units incorporated into a polymer backbone is a critical aspect of tailoring material properties. Increasing the concentration of these units generally leads to a higher fluorine content, which in turn enhances chemical resistance, lowers the refractive index, and reduces the surface energy of the polymer. This allows for the fine-tuning of properties to meet the specific requirements of diverse applications, from hydrophobic coatings to specialized optical components. The bulky nature of the heptafluoroisobutenyl group also disrupts chain packing, leading to amorphous polymers with good solubility in select organic solvents, which can be advantageous for processing.

| Property | Effect of Increasing Heptafluoroisobutenyl Ether Content |

| Fluorine Content | Increases |

| Chemical Resistance | Increases |

| Refractive Index | Decreases |

| Surface Energy | Decreases |

| Glass Transition Temperature (Tg) | Generally Increases |

| Solubility | Can Improve in Specific Solvents |

| Crystallinity | Generally Decreases |

Cross-linking and Network Formation in Advanced Fluorinated Polymer Systems

The double bond in the heptafluoroisobutenyl group provides a reactive site for cross-linking, enabling the formation of robust polymer networks. This is a crucial feature for creating materials with enhanced mechanical strength, dimensional stability, and solvent resistance. Various cross-linking strategies can be employed, including thermal curing, UV-induced cross-linking in the presence of a suitable photoinitiator, or by copolymerizing with monomers that contain complementary reactive groups. These cross-linked fluoropolymer networks are being explored for use in high-performance seals, gaskets, and as matrix resins for advanced composites.

Role in Electronic and Optoelectronic Materials

The unique electronic properties of fluorine, particularly its high electronegativity, make fluorinated materials highly attractive for applications in electronics and optoelectronics. Ethyl heptafluoroisobutenyl ether-based polymers are at the forefront of research in this area.

Low Dielectric Constant Materials for Advanced Microelectronics

In the ever-shrinking world of microelectronics, the demand for materials with a low dielectric constant (low-k) is paramount to reduce signal delay, power consumption, and crosstalk between interconnects. The high fluorine content and the creation of free volume due to the bulky heptafluoroisobutenyl groups in polymers derived from ethyl heptafluoroisobutenyl ether contribute to a significant reduction in the dielectric constant. Research is actively pursuing the synthesis and characterization of these polymers as next-generation interlayer dielectrics for integrated circuits.

| Polymer Type | Dielectric Constant (k) at 1 MHz |

| Poly(tetrafluoroethylene) (PTFE) | ~2.1 |

| Silicon Dioxide (SiO2) | ~3.9 |

| Experimental Polymers with Heptafluoroisobutenyl Ether Units | < 2.5 (projected) |

Fluorinated Ethers as Components in Specialized Insulating Media

Beyond solid-state applications, fluorinated ethers are being investigated as components in liquid and gaseous insulating media. Their high dielectric strength, thermal stability, and non-flammable nature make them potential candidates for use in high-voltage equipment such as transformers and capacitors. Ethyl heptafluoroisobutenyl ether and its derivatives could offer advantages over traditional insulating oils and gases, particularly in terms of environmental impact and operational safety. The ability to tailor the boiling point and viscosity through molecular design further enhances their suitability for these specialized applications.

Utilization as Specialty Solvents and Engineered Reaction Media

The unique physicochemical properties of ethyl heptafluoroisobutenyl ether, largely dictated by the substantial fluorine content, position it as a compound of interest for applications as a specialty solvent and an engineered reaction medium in advanced chemical processes. While extensive data on this specific ether is not widely available, its characteristics can be inferred from the well-documented behavior of similar highly fluorinated ethers.

Non-polar and Supercritical Solvent Applications in Chemical Processes

Highly fluorinated ethers, including ethyl heptafluoroisobutenyl ether, are characterized by their non-polar nature. This arises from the high electronegativity of fluorine atoms, which creates a non-polarizable and electron-withdrawn molecular surface. Consequently, these ethers are generally immiscible with many common organic solvents and water, a property that can be exploited in biphasic catalysis and product separation. researchgate.netlibretexts.org

The low intermolecular forces in fluorinated ethers typically result in low boiling points, low surface tension, and low viscosity. researchgate.netlibretexts.org These properties are advantageous in processes requiring rapid mass transfer and easy solvent removal. For instance, ethyl perfluorobutyl ether, a structurally related compound, is a clear, colorless liquid with a low odor. nih.govchemicalbook.com

The potential for ethyl heptafluoroisobutenyl ether to be used as a supercritical fluid presents another avenue for advanced applications. Supercritical fluids, which exist above their critical temperature and pressure, exhibit properties of both liquids and gases, such as high diffusivity and low viscosity, making them excellent solvents for a variety of chemical reactions and extraction processes. While specific data for ethyl heptafluoroisobutenyl ether is not available, other fluorinated compounds are known to have accessible critical points, suggesting its potential in this area.

Table 1: Physical Properties of a Structurally Similar Fluorinated Ether (Ethyl Perfluorobutyl Ether)

| Property | Value | Reference |

| Molecular Formula | C6H5F9O | nih.gov |

| Appearance | Clear colorless liquid | chemicalbook.com |

| Odor | Low | nih.gov |

This data is for ethyl perfluorobutyl ether and is presented as a proxy for the properties of ethyl heptafluoroisobutenyl ether due to the lack of specific data for the latter.

Unique Solvation Properties for Stereoselective and Catalytic Chemical Transformations

Fluorinated solvents are known to exert significant influence on the outcome of chemical reactions, particularly in the realms of stereoselectivity and catalysis. rsc.org The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) has demonstrated remarkable effects on reactivity and selectivity in C-H activation reactions. rsc.org These solvents can stabilize transition states and influence reaction pathways through hydrogen bonding and other non-covalent interactions. rsc.org

While ethyl heptafluoroisobutenyl ether is aprotic and cannot act as a hydrogen bond donor, its highly fluorinated structure can still lead to unique solvation effects. The electron-withdrawing nature of the heptafluoroisobutenyl group can influence the electronic environment of the ether oxygen, potentially altering its coordinating ability with metal catalysts. This can be particularly relevant in transition metal-catalyzed reactions, where the solvent can play a crucial role in the catalytic cycle.

Furthermore, the use of fluorinated solvents has been shown to enhance stereoselectivity in certain reactions. rsc.orgnumberanalytics.com For example, fluorinated solvents have been employed to control atroposelectivity in the synthesis of biaryls. rsc.org The specific interactions between a fluorinated solvent like ethyl heptafluoroisobutenyl ether and the reactants or catalyst in a chiral synthesis could potentially lead to improved enantiomeric or diastereomeric ratios. The development of stereoselective fluorination reactions is an active area of research, and the choice of solvent is a critical parameter. numberanalytics.com

Intermediates in the Synthesis of Complex Fluorinated Organic Molecules

The presence of both a reactive double bond and a highly fluorinated substituent makes ethyl heptafluoroisobutenyl ether a valuable intermediate in the synthesis of more complex fluoroorganic molecules.

Building Blocks for Advanced Fluoroorganic Syntheses

Ethyl heptafluoroisobutenyl ether can serve as a versatile building block for introducing the heptafluoroisobutenyl group into a variety of molecular scaffolds. The vinylic ether functionality allows for a range of chemical transformations. For instance, it can potentially undergo hydrolysis to a ketone or participate in cycloaddition reactions.

The synthesis of complex fluorinated compounds often relies on the use of simpler, fluorinated starting materials. nih.gov Perfluoroolefins are known to react with nucleophiles like alcohols and phenols to form a variety of fluorine-containing ethers. sibran.ru The development of new synthetic methodologies to create novel fluorinated building blocks is crucial for advancing medicinal chemistry and materials science. core.ac.uk

Precursors in the Development of New Synthetic Pathways for Specific Fluorinated Compounds

The reactivity of the double bond in ethyl heptafluoroisobutenyl ether can be exploited to develop new synthetic pathways. For example, addition reactions across the double bond could introduce a range of functional groups, leading to the synthesis of novel, highly functionalized fluorinated compounds.

The synthesis of fluorinated compounds can be challenging, and the development of new, efficient synthetic routes is an ongoing endeavor. nih.gov The use of fluorinated precursors that can be readily transformed into more complex molecules is a key strategy in this field. Ethyl heptafluoroisobutenyl ether, with its combination of an ether linkage and a reactive, fluorinated alkene, represents a platform from which a variety of new synthetic routes can be explored to access novel fluorinated materials and pharmaceuticals.

Conclusion and Future Research Directions

Synthesis of Key Academic Research Findings and Contributions

The study of fluorinated ethers, a class of compounds to which ethyl heptafluoroisobutenyl ether belongs, has been driven by their unique physicochemical properties that make them suitable for a wide range of applications. Research has primarily focused on their synthesis, characterization, and application as replacements for ozone-depleting substances and in advanced materials.

A significant body of research has been dedicated to the synthesis of partially and fully fluorinated ethers. The reaction of perfluoroolefins with aliphatic alcohols is a key method for producing partially fluorinated dialkyl ethers. sibran.ru These compounds are not only valuable as intermediates for creating perfluorinated ethers through direct fluorination but also show promise as liquid dielectrics and have potential in the development of new solvents and medical preparations. sibran.ru Earlier methods, such as the fluorination of hydrocarbon analogues and electrochemical fluorination, often suffered from low yields. sibran.ruacs.org However, advancements in electrochemical fluorination, including the use of specialized fluorinated conductive additives, have significantly improved conversion efficiency and enabled the direct production of hydrofluoroethers (HFEs). eurekalert.org

The applications of fluorinated ethers are diverse. They are recognized as third-generation replacements for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) due to their near-zero ozone depletion potential and relatively low global warming potential. nih.gov Commercially, HFEs are used as cleaning solvents, blowing agents, refrigerants, and dry etching agents in the semiconductor industry. nih.gov Their thermal and electrophysical properties also make them suitable as dielectrics in electrical devices. sibran.ru

Emerging Trends in Fluorinated Ether Chemistry and Technology

The field of fluorinated ether chemistry is continuously evolving, with several emerging trends shaping its future. A key driver is the need for environmentally benign compounds, which has led to the development of hydrofluoroethers (HFEs) with low global warming potential. nih.gov

A significant area of innovation is in the application of fluorinated ethers in high-technology sectors. For instance, perfluoropolyethers (PFPEs) are finding use in high-precision cooling systems for the quantum computing industry due to their chemical inertness and stability at ultra-low temperatures. openpr.com Their low vapor pressure and high thermal resistance also make them ideal lubricants for high-vacuum applications in the semiconductor and photonics industries. openpr.com

In the realm of energy storage, fluorinated ethers are being explored as electrolytes for next-generation batteries. acs.org While traditional ethers offer high ionic conductivity, they suffer from poor oxidative stability. uchicago.edu Conversely, HFEs have high oxidative stability but poor ion conduction. uchicago.edu A novel approach involves covalently attaching an ether to a hydrofluoroether, creating a molecule with both high ionic conductivity and electrochemical stability. acs.orguchicago.edu This has shown promise for use with high-voltage cathodes in lithium-ion batteries, potentially enabling higher energy densities. acs.org Researchers are also focused on designing non-per- and polyfluoroalkyl substance (PFAS) fluorinated ether solvents to address environmental and health concerns, while still enabling fast-charging, wide-temperature-range lithium-ion batteries. wpmucdn.com

Furthermore, the incorporation of fluorine into fluorophores for biological imaging is an active area of research. nih.gov Introducing fluorine atoms or trifluoromethyl groups can enhance the optical and biological properties of dyes like BODIPY and rhodamine. nih.gov

Prospective Research Avenues for Ether, Ethyl Heptafluoroisobutenyl and its Analogues

Based on the broader trends in fluorinated ether chemistry, several prospective research avenues can be identified for "this compound" and its analogues.

Synthesis and Characterization:

Optimized Synthesis: Further research into the synthesis of ethyl heptafluoroisobutenyl ether could focus on improving yield and purity, potentially adapting advanced electrochemical fluorination techniques. eurekalert.org

Physicochemical Properties: A thorough characterization of its physical and chemical properties, including thermal stability, dielectric constant, and solubility, is crucial for identifying potential applications. sibran.ruacs.org

Advanced Applications:

High-Tech Lubricants and Coolants: Investigating its suitability as a lubricant or coolant in extreme environments, such as in quantum computing or aerospace applications, could be a fruitful area of research, drawing parallels with the applications of PFPEs. openpr.com

Electrolytes for Energy Storage: Given the interest in fluorinated ethers for battery applications, synthesizing and evaluating ethyl heptafluoroisobutenyl ether and its analogues as potential electrolyte components for high-energy-density batteries would be a timely endeavor. acs.orguchicago.eduwpmucdn.com This would involve studying their ionic conductivity, electrochemical stability, and solvation behavior.

Functional Materials: Exploring its potential as a monomer or additive in the synthesis of novel fluorinated polymers could lead to materials with unique surface properties, chemical resistance, or optical characteristics.

Environmental and Biological Interactions:

Atmospheric Chemistry: As with other HFEs, studying the atmospheric lifetime and global warming potential of ethyl heptafluoroisobutenyl ether is essential to assess its environmental impact. acs.org This would involve investigating its reaction rates with atmospheric oxidants like OH radicals and Cl atoms. acs.org

Biomedical Applications: While a more speculative avenue, the incorporation of the heptafluoroisobutenyl ether moiety into bioactive molecules could be explored to see how this highly fluorinated group influences properties like metabolic stability and lipophilicity, which are key considerations in drug design. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for ethyl heptafluoroisobutenyl ether, and how are yields optimized?

Ethyl heptafluoroisobutenyl ether is synthesized via dehydrofluorination of 2H-octafluoroisobutyl alkyl ethers, followed by reaction with triethylamine and water. Example conditions include stirring at 20°C, yielding ~71% hexafluoropropane with residual ether content reduced to 1% after purification. Optimization involves controlling reagent ratios (e.g., triethylamine excess) and monitoring byproducts like pentafluoropropene via GC analysis .

Q. Which analytical techniques are effective for characterizing ethyl heptafluoroisobutenyl ether and its reaction byproducts?

Gas chromatography (GC) is critical for quantifying components in reaction mixtures (e.g., 85.5% hexafluoropropane, 4.5% pentafluoropropene). Infrared (IR) spectroscopy aids in tracking functional groups, such as ether C-O stretches, while refractive index measurements (e.g., in binary mixtures) provide purity insights .

Q. What safety protocols are essential when handling fluorinated ethers like ethyl heptafluoroisobutenyl ether?

Due to peroxide formation risks (common in ethers), storage under inert atmospheres and regular peroxide testing are mandatory. Additionally, flammability (explosive vapor range: 1.9–36% in air) necessitates CO₂/dry chemical extinguishers and explosion-proof equipment .

Advanced Research Questions

Q. How do reaction parameters influence byproduct formation during ethyl heptafluoroisobutenyl ether synthesis?

Temperature and reagent stoichiometry significantly impact byproduct profiles. For example, triethylamine excess reduces residual ether content but may increase hydrobifluoride salts. Elevated temperatures accelerate dehydrofluorination but risk decomposition. Experimental data from Example 1 ( ) highlights a 10% pentafluoropropene yield under suboptimal conditions .

Q. What environmental persistence and bioaccumulation risks are associated with ethyl heptafluoroisobutenyl ether?

Fluorinated ethers are structurally resistant to hydrolysis and photolysis, leading to environmental persistence. Limited toxicological data exist, but analogous compounds (e.g., perfluoroalkyl substances) show bioaccumulation in aquatic organisms. Studies recommend lifecycle assessments to evaluate ecological impacts .

Q. How can contradictory data on synthesis yields be reconciled across studies?

Discrepancies often arise from starting material purity (e.g., 89% 2H-octafluoroisobutyl ethyl ether vs. 10% heptafluoroisobutenyl ethyl ether in feedstock) and reaction scaling. Reproducibility requires standardized GC calibration and strict control of anhydrous conditions .

Q. What mechanistic pathways explain pentafluoropropene formation during hexafluoropropane synthesis?

Pentafluoropropene arises via incomplete fluorination or side reactions involving hydrogen fluoride (HF) elimination. Computational modeling of intermediate stability (e.g., carbocation rearrangements) could clarify selectivity, though experimental evidence from Example 1 suggests kinetic factors dominate .

Q. Methodological Tables

Q. Table 1. Reaction Conditions and Byproduct Profiles

Q. Table 2. Analytical Techniques for Quality Control

| Technique | Application | Reference |

|---|---|---|

| Gas Chromatography (GC) | Quantify hexafluoropropane purity | |

| IR Spectroscopy | Monitor ether/peroxide functional groups | |

| Refractometry | Assess binary mixture composition |

Q. Key Considerations for Experimental Design

- Byproduct Mitigation : Use scavengers (e.g., cyclohexane) to trap reactive intermediates and minimize side reactions .

- Data Reproducibility : Document feedstock purity (e.g., via GC-MS) and reaction atmosphere (N₂ vs. air) to reduce variability .

- Environmental Testing : Employ OECD guidelines for biodegradation and bioaccumulation studies to assess ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.